Sulfasalazine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

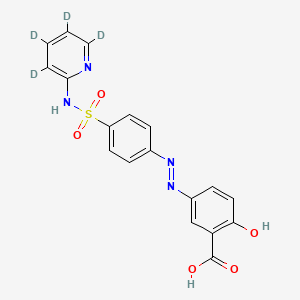

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-50-5 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sulfasalazine-d4 chemical structure and properties

An In-depth Technical Guide to Sulfasalazine-d4

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the anti-inflammatory drug Sulfasalazine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the deuterium-labeled version of Sulfasalazine, where four hydrogen atoms on the pyridine ring are replaced by deuterium.[1][2] This isotopic labeling makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

The chemical structure of this compound is characterized by a sulfapyridine moiety linked to a 5-aminosalicylic acid (5-ASA) molecule through an azo bond.[3][4]

IUPAC Name: 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid[5]

Physical and Chemical Properties

This compound appears as an orange solid or a yellow to brownish-yellow powder.[6][7] It is practically insoluble in water.[8] Key properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1346606-50-5 | [9][10] |

| Molecular Formula | C₁₈H₁₀D₄N₄O₅S | [9][10] |

| Molecular Weight | 402.42 g/mol | [9][10] |

| Exact Mass | 402.09359772 Da | [5][10] |

| Appearance | Orange Solid | [6] |

| Storage Temperature | +4°C | [10] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | -0.7 | [5] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 9 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Topological Polar Surface Area | 150 Ų | [5][6] |

| Heavy Atom Count | 28 | [6] |

| Complexity | 657 | [5][6] |

Mechanism of Action and Pharmacokinetics

The primary application of this compound is as a stable isotope-labeled internal standard in pharmacokinetic studies of Sulfasalazine.[1][2] The mechanism of action described here pertains to the non-deuterated parent compound, Sulfasalazine.

Sulfasalazine itself is a prodrug.[11] After oral administration, approximately 90% of the dose reaches the colon intact. There, intestinal bacteria cleave the azo bond, releasing two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, also known as mesalazine).[12][13]

-

5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's anti-inflammatory effects in the colon, making it effective for inflammatory bowel diseases like ulcerative colitis.[13][14] Its action is primarily local.[15] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of inflammatory prostaglandins and leukotrienes.[13][14]

-

Sulfapyridine: This metabolite is mostly absorbed from the colon and is thought to be responsible for the systemic immunomodulatory effects, which are beneficial in treating rheumatoid arthritis.[14][15] It also possesses antibacterial properties.[11]

Furthermore, Sulfasalazine and its metabolites can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][9] It is also recognized as a type 1 ferroptosis inducer.[1]

Pharmacokinetics of Sulfasalazine

The pharmacokinetic profile of Sulfasalazine is complex due to its metabolism in the gut. While less than 15% of an oral dose is absorbed as the parent drug, its metabolites are absorbed to varying degrees.[13][16]

Table 3: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

| Parameter | Sulfasalazine (Parent Drug) | Sulfapyridine (Metabolite) | 5-ASA (Metabolite) | Reference |

| Bioavailability | <15% (oral) | ~60% (from colon) | 10-30% (from colon) | [16] |

| Time to Peak (Tmax) | 3-12 hours | ~10 hours | ~10 hours | [13][16] |

| Protein Binding | >99% (to albumin) | ~70% (to albumin) | ~43% (to albumin) | [16] |

| Plasma Half-life | 7.6 ± 3.4 hours | 10.4 hours (fast acetylators) 14.8 hours (slow acetylators) | Not reliable due to low plasma levels | [13][16] |

| Metabolism | Intestinal bacteria cleave into SP and 5-ASA. Some liver metabolism. | Liver (hydroxylation, glucuronidation, acetylation) | Liver and intestine (acetylation) | [13][16] |

| Elimination | Primarily urine (as metabolites) | Primarily urine (as free or conjugated metabolites) | Primarily feces (as 5-ASA and acetyl-5-ASA) | [16] |

Experimental Protocols

This compound is primarily used in analytical methods to ensure accuracy and precision.

Synthesis of Sulfasalazine

A common manufacturing process for Sulfasalazine involves a diazotization reaction followed by an azo coupling.[4] A specific patented method describes the reaction of 4-nitrososulfopyridine with 5-aminosalicylic acid.[17][18]

Protocol Outline:

-

Preparation of 4-nitrososulfopyridine: 4-aminosulfapyridine is reacted with sodium nitrite and dilute hydrochloric acid in methanol.[17]

-

Dissolution: 5-aminosalicylic acid is dissolved in water, and the pH is adjusted to 3 with hydrochloric acid.[17]

-

Coupling Reaction: A solution of 4-nitrososulfopyridine in methanol is added dropwise to the 5-aminosalicylic acid solution at 30-35°C.[17]

-

Reaction Completion: The temperature is raised to 50°C and maintained until the reaction is complete.[17]

-

Isolation: The mixture is cooled to 0°C to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Sulfasalazine.[17]

Analytical Methods

Various analytical techniques are employed for the quantification of Sulfasalazine and its metabolites in biological matrices and pharmaceutical formulations. This compound serves as an ideal internal standard in these methods.[2][19]

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and widely used method for quantifying Sulfasalazine in biological samples like plasma and placental tissue.[19][20]

-

Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE).[19]

-

Internal Standard: this compound is added to samples and standards.[19]

-

Chromatography: Separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid and an organic mixture (acetonitrile/methanol) with 0.1% formic acid.[19]

-

Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.[19][20]

2. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for analyzing Sulfasalazine in bulk powder and tablet forms.[20][21]

-

Sample Preparation: A simple one-step solubilization in a solvent like dimethylformamide.[21]

-

Chromatography: A reverse-phase partition column is used with a mobile phase such as 10% 2-propanol in a pH 7.7 phosphate buffer.[21]

-

Detection: UV detection is typically carried out at 362 nm.[8]

3. Quantitative NMR (qNMR): qNMR provides a rapid and efficient method for the assay of Sulfasalazine in commercial tablets.[22]

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard (e.g., maleic acid).[22]

-

Analysis: The concentration is determined by comparing the integral of a characteristic signal of Sulfasalazine (e.g., δ 8.36 ppm) with that of the internal standard (e.g., maleic acid at δ 6.28 ppm).[22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C18H14N4O5S | CID 136232973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfasalazine-d4_TargetMol [targetmol.com]

- 10. This compound | CAS 1346606-50-5 | LGC Standards [lgcstandards.com]

- 11. youtube.com [youtube.com]

- 12. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 15. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to the Synthesis and Purification of Sulfasalazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfasalazine-d4, a deuterated analog of the anti-inflammatory drug Sulfasalazine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, purification methodologies, and relevant analytical data.

Synthesis of this compound

The synthesis of this compound is analogous to the established production of Sulfasalazine, involving a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with a deuterated precursor.[1] The key to producing this compound is the use of Salicylic acid-d4 as the coupling component.

Step 1: Diazotization of Sulfapyridine

In this initial step, sulfapyridine is converted to a diazonium salt. This is achieved by treating sulfapyridine with sodium nitrite in an acidic medium at low temperatures to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling with Salicylic acid-d4

The resulting diazonium salt is then immediately coupled with Salicylic acid-d4 under alkaline conditions. This reaction forms the characteristic azo linkage (-N=N-) that connects the two aromatic rings, yielding the final product, this compound.

Experimental Protocol:

A plausible experimental protocol, based on established methods for the synthesis of Sulfasalazine and related azo compounds, is detailed below.

Materials:

-

Sulfapyridine

-

Salicylic acid-d4

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Water (H₂O)

-

Acetone

Procedure:

-

Diazotization:

-

Dissolve Sulfapyridine in a dilute hydrochloric acid solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfapyridine solution while maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve Salicylic acid-d4 in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the Salicylic acid-d4 solution, maintaining the temperature and a slightly alkaline pH (around 8-10).

-

Continue stirring the reaction mixture at low temperature for 2-3 hours to allow for complete coupling.

-

-

Precipitation and Isolation:

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

-

Filter the resulting solid, wash with cold water to remove inorganic salts, and then with a small amount of cold acetone.

-

Dry the crude product under vacuum.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot mixture of dimethyl sulfoxide (DMSO) and water (e.g., in a 7:3 to 9:2 ratio).[2]

-

Add a small amount of activated charcoal to decolorize the solution and heat briefly.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a cold solvent mixture (e.g., water/acetone), and dry under vacuum.[2]

High-performance liquid chromatography (HPLC) can be employed for further purification if higher purity is required.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| Sulfapyridine Molar Ratio | 1.0 eq | Inferred from general synthetic methods |

| Salicylic acid-d4 Molar Ratio | 1.0 - 1.5 eq | [3] |

| Sodium Nitrite Molar Ratio | 1.0 - 1.1 eq | Inferred from general synthetic methods |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | [1] |

| Coupling Reaction Temperature | 5 - 10 °C | [3] |

| Coupling Reaction pH | 8 - 11 | [3] |

| Purification | ||

| Recrystallization Solvent | DMSO/Water | [2] |

| Yield and Purity | ||

| Purity (by HPLC) | >98% (expected) | [2] |

Table 1: Synthesis and Purification Parameters

| Property | Value | Reference |

| Physical Properties | ||

| Appearance | Yellow to brownish-yellow powder | [4] |

| Spectroscopic Data | ||

| Molecular Formula | C₁₈H₁₀D₄N₄O₅S | |

| Molecular Weight | 402.42 g/mol | |

| Mass Spectrometry | ||

| Exact Mass (ESI+) | [M+H]⁺ (expected) | |

| NMR Spectroscopy | ||

| ¹H NMR (DMSO-d₆) | Consistent with deuteration pattern | [5] |

| ¹³C NMR (DMSO-d₆) | Consistent with deuteration pattern | [5] |

Table 2: Physicochemical and Spectroscopic Data

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

The Role of Sulfasalazine-d4 in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Sulfasalazine, a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory conditions, requires rigorous analytical methods for its monitoring. This technical guide delves into the application of Sulfasalazine-d4, a deuterium-labeled analog of Sulfasalazine, as a critical internal standard in bioanalytical research, ensuring accuracy and reliability in quantitative analysis.

The Core Utility of this compound: An Internal Standard

This compound serves as an indispensable tool in quantitative mass spectrometry-based assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural identity to the parent drug, with the exception of a minute mass difference due to the deuterium labeling, allows it to mimic the analyte's behavior throughout the analytical process. This includes extraction, ionization, and fragmentation, thereby compensating for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, leading to enhanced precision and accuracy in the quantification of sulfasalazine in complex biological samples such as plasma and tissue homogenates.

Quantitative Data for Analysis

The successful implementation of an LC-MS/MS method relies on the careful selection of mass transitions (precursor and product ions) and optimized chromatographic conditions. Below are the key quantitative parameters for the analysis of sulfasalazine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Sulfasalazine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Sulfasalazine | 399.1 | 381.1 | 168 | 22 |

| This compound | 403.1 | 385.1 | Not explicitly found | Not explicitly found |

Note: The MRM transition for Sulfasalazine is based on the study by Choi et al. (2021). The precursor ion for this compound is inferred from its molecular weight, and the product ion is predicted based on a similar fragmentation pattern to the unlabeled compound. Optimal declustering potential and collision energy for this compound would need to be empirically determined but are expected to be similar to those for sulfasalazine.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Details | Reference |

| Chromatographic Column | Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) | Louw et al., 2023 |

| Mobile Phase A | Water with 0.1% formic acid | Louw et al., 2023 |

| Mobile Phase B | Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid | Louw et al., 2023 |

| Flow Rate | 0.450 mL/min | Louw et al., 2023 |

| Elution Type | Gradient | Louw et al., 2023 |

| Assay Validation Range | 30-30,000 ng/mL | Louw et al., 2023 |

| Inter-day Accuracy | 101.6% to 112.7% | Louw et al., 2023 |

| Inter-day Precision | 4.4-6.7% | Louw et al., 2023 |

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable bioanalytical data. The following sections outline a typical workflow for the quantification of sulfasalazine in a biological matrix using this compound.

Sample Preparation (Plasma)

A protein precipitation method is commonly employed for the extraction of sulfasalazine from plasma samples.

-

To a 20 µL aliquot of plasma sample in a microcentrifuge tube, add a specified amount of this compound internal standard working solution.

-

Add 100 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and dilute with an appropriate volume of water.

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is crucial to resolve the analyte from potential matrix interferences.

-

Injection Volume: A typical injection volume is 5-10 µL.

-

Gradient Program: A gradient elution is employed to achieve optimal separation. An example of a gradient program is as follows:

-

0-0.5 min: 10% B

-

0.5-1.8 min: Ramp to 95% B

-

1.8-2.0 min: Hold at 95% B

-

2.0-2.1 min: Return to 10% B

-

2.1-3.0 min: Re-equilibration at 10% B

-

Mass Spectrometry

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) for the detection and quantification of sulfasalazine and this compound. The specific ion transitions and instrument parameters are set as detailed in Table 1.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.

Conclusion

This compound is a cornerstone for the accurate and precise quantification of sulfasalazine in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of experimental variability, ensuring the generation of high-quality data essential for drug development and clinical research. The detailed methodologies and quantitative parameters provided in this guide serve as a comprehensive resource for researchers and scientists in the field, enabling the development and validation of robust bioanalytical methods for sulfasalazine.

References

Isotopic Labeling of Sulfasalazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of sulfasalazine, a critical tool for advanced research in drug metabolism, pharmacokinetics, and mechanism of action studies. This document details the synthesis, characterization, and application of isotopically labeled sulfasalazine, offering valuable insights for researchers in drug development and related scientific fields.

Introduction to Sulfasalazine and the Importance of Isotopic Labeling

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease, including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1]

Isotopic labeling, the incorporation of isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a molecule, is an invaluable technique in pharmaceutical research. Labeled compounds, such as deuterated or ¹³C-labeled sulfasalazine, serve as powerful tools for:

-

Pharmacokinetic (PK) Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous compounds.

-

Metabolite Identification: To trace the metabolic fate of the drug and identify novel metabolites.

-

Mechanism of Action Studies: To investigate the interaction of the drug and its metabolites with biological targets.

-

Quantitative Bioanalysis: To serve as internal standards in mass spectrometry-based assays for precise quantification of the unlabeled drug in biological matrices.[2]

Synthesis of Isotopically Labeled Sulfasalazine

The synthesis of sulfasalazine generally involves two key steps: the diazotization of sulfapyridine and the subsequent coupling reaction with salicylic acid.[3][4] The incorporation of isotopic labels can be achieved by using a labeled precursor in one of these steps.

Representative Synthesis of Deuterated Sulfasalazine (Sulfasalazine-d₄)

Experimental Protocol:

-

Diazotization of Sulfapyridine-d₄:

-

Dissolve sulfapyridine-d₄ in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

-

-

Coupling Reaction with Salicylic Acid:

-

In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the salicylic acid solution while vigorously stirring and maintaining the temperature below 5°C.

-

Continue stirring for a specified period to allow the coupling reaction to complete.

-

-

Purification:

-

The resulting crude deuterated sulfasalazine can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

-

Synthesis of Carbon-13 Labeled Sulfasalazine ([¹³C₆]-Sulfasalazine)

Commercial suppliers offer [¹³C₆]-Sulfasalazine with high isotopic enrichment, suggesting a synthesis route that incorporates a ¹³C₆-labeled precursor.[5] A likely starting material for this synthesis is [¹³C₆]-phenol, which can be converted to ¹³C₆-salicylic acid.

Experimental Protocol (Hypothetical):

-

Synthesis of ¹³C₆-Salicylic Acid:

-

Utilize a Kolbe-Schmitt reaction on [¹³C₆]-phenol by treating it with sodium hydroxide and then carbon dioxide under pressure and heat to introduce the carboxylic acid group.

-

-

Diazotization of Sulfapyridine:

-

Follow the standard procedure for the diazotization of unlabeled sulfapyridine as described in section 2.1.

-

-

Coupling Reaction with ¹³C₆-Salicylic Acid:

-

Couple the diazonium salt of sulfapyridine with the synthesized ¹³C₆-salicylic acid under alkaline conditions.

-

-

Purification:

-

Purify the resulting [¹³C₆]-Sulfasalazine using techniques such as recrystallization or column chromatography.

-

Quantitative Data and Characterization

The quality and utility of isotopically labeled compounds are defined by their isotopic enrichment, purity, and yield.

Table 1: Specifications of Commercially Available Isotopically Labeled Sulfasalazine

| Labeled Compound | Isotopic Enrichment | Chemical Purity | Supplier (Example) |

| [¹³C₆]-Sulfasalazine | ≥99% ¹³C | ≥98% | Alsachim |

| Sulfasalazine-d₄ | Not specified | Not specified | Toronto Research Chemicals |

Characterization Techniques:

-

Mass Spectrometry (MS): Used to confirm the mass shift corresponding to the incorporated isotopes and to determine the isotopic enrichment.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the labeled compound and can be used to determine the position of the isotopic labels.[7]

Experimental Applications of Isotopically Labeled Sulfasalazine

Pharmacokinetic Studies using LC-MS/MS

Isotopically labeled sulfasalazine, particularly deuterated forms, are widely used as internal standards for the quantification of sulfasalazine and its metabolites in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of Sulfasalazine in Plasma

References

- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfasalazine-d4

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the anti-inflammatory drug Sulfasalazine. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and mechanistic insights. This compound is primarily utilized as an internal standard for the quantitative analysis of Sulfasalazine in biological samples via mass spectrometry and in pharmacokinetic studies.[1][2]

Core Physicochemical Properties

This compound is a synthetic, deuterated version of Sulfasalazine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, crucial for its use as an internal standard, without significantly altering its chemical behavior.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid | [3] |

| Synonyms | 2-Hydroxy-5-[[4-[(2-pyridinylamino-d4)sulfonyl]phenyl]azo]benzoic Acid, Azopyrin-d4, Azulfidine-d4 | [1][4] |

| CAS Number | 1346606-50-5 | [1][3][4][5] |

| Molecular Formula | C₁₈H₁₀D₄N₄O₅S | [4][5] |

| Canonical SMILES | OC(=O)c1cc(ccc1O)/N=N/c1ccc(cc1)S(=O)(=O)Nc1ncccc1 | [6] |

| InChI Key | NCEXYHBECQHGNR-QZQOTICOSA-N | [6] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 402.42 g/mol | [1][3][4][5] |

| Exact Mass | 402.09359772 Da | [3] |

| Appearance | Orange Solid | [6] |

| Purity (Typical) | >95% (HPLC) | [4] |

| Hydrogen Bond Donors | 3 | [3][6] |

| Hydrogen Bond Acceptors | 9 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Topological Polar Surface Area | 150 Ų | [3][6] |

| XLogP3 | -0.7 | [3] |

Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of this compound.

Solubility Profile

This compound shares a similar solubility profile with its non-deuterated parent compound.

| Solvent | Solubility | Reference |

| DMSO | ~100 mg/mL (248.50 mM) | [2][7] |

| DMF | ~30 mg/mL (74.55 mM) | [2][7] |

| Alcohol | Slightly soluble | [8] |

| Methanol | Slightly soluble | [8] |

| Water | Practically insoluble | [8] |

| PBS (pH 7.2) | ~0.2 mg/mL | [7] |

Note: For in vitro experiments, it is recommended to prepare stock solutions in DMSO or DMF and make further dilutions in aqueous buffers. Ensure the residual organic solvent concentration is minimal to avoid physiological effects.[7]

Storage and Stability

| Condition | Recommendation | Reference |

| Solid Form | Store at +4°C (Refrigerator) for short-term. For long-term, store at -20°C. Keep in a dark place, sealed in dry conditions. | [4][6][7][9] |

| Stock Solution (DMSO) | Store at -80°C for up to 6 months; at -20°C for up to 1 month. | [2] |

| Aqueous Suspension | An extemporaneously prepared oral suspension (100 mg/mL in Ora-Sweet/Ora-Plus) is stable for at least 91 days at 4°C or 23°C. | [10] |

Experimental Protocols

The following section outlines generalized methodologies for the characterization and quantification of this compound, based on established methods for Sulfasalazine.

Identity and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[4][11]

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 reverse-phase partition column.

-

Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., pH 7.7) and an organic solvent like 2-propanol or acetonitrile.[11]

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent, such as dimethylformamide (DMF), and add an internal standard if necessary.[11]

-

Detection: Monitor the eluent at the maximum absorption wavelength (λmax) of Sulfasalazine, which is approximately 359 nm.[12]

-

Analysis: Purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in solution.[12][13]

-

Solvent: Prepare stock solutions in a 1:1 mixture of methanol and water. Further dilutions can be made with distilled water.[12]

-

Wavelength Scan: Scan a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be near 359 nm.[12][14]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2–20 µg/mL).[12] Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve's line equation. The method should obey Beer's law within the validated concentration range.[12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and characterization of a this compound sample.

Caption: A logical workflow for the characterization of this compound.

Mechanism of Action and Metabolic Pathway

Although this compound is used as an analytical standard, its biological activity mirrors that of Sulfasalazine. The mechanism of action is complex and not fully elucidated, but key aspects are known.[15][16][17]

Upon oral administration, over 90% of the Sulfasalazine dose reaches the colon intact.[15] There, gut bacteria cleave the azo bond (-N=N-) to release two primary metabolites: Sulfapyridine and 5-aminosalicylic acid (5-ASA) .[15][16][17][18]

-

5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's local anti-inflammatory effects in the colon, making it effective for inflammatory bowel disease.[17][19] Its actions include inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of inflammatory prostaglandins and leukotrienes.[16][18]

-

Sulfapyridine: This metabolite is mostly absorbed into the bloodstream and is believed to be responsible for the systemic immunomodulatory effects seen in the treatment of rheumatoid arthritis.[16][18] However, it is also associated with many of the drug's adverse side effects.

Beyond this, Sulfasalazine and its metabolites have been shown to:

-

Inhibit NF-κB: Suppress the activity of nuclear factor kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory genes and cytokines like TNF-α.[2][20][21]

-

Induce Ferroptosis: Trigger ferroptosis, a form of programmed cell death dependent on iron.[2][22]

-

Inhibit Cystine-Glutamate Antiporter: Block the system xc- antiporter, leading to glutathione depletion and increased oxidative stress in certain cells, which can inhibit tumor growth.[15][21]

Metabolic and Signaling Pathway Diagram

The following diagram illustrates the metabolic breakdown of Sulfasalazine and its subsequent effects on inflammatory signaling pathways.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H14N4O5S | CID 136232973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1346606-50-5 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sulfasalazine - LKT Labs [lktlabs.com]

- 9. Sulfasalazine CAS#: 599-79-1 [amp.chemicalbook.com]

- 10. cjhp-online.ca [cjhp-online.ca]

- 11. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phmethods.net [phmethods.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. scielo.br [scielo.br]

- 15. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Sulfasalazine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 18. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 19. An experiment to determine the active therapeutic moiety of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sulfasalazine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfasalazine-d4, a deuterated analog of Sulfasalazine. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and analytical studies. This document outlines the key specifications, analytical methodologies, and a representative analytical workflow for this stable isotope-labeled internal standard.

Core Compound Specifications

This compound is a stable isotope-labeled version of Sulfasalazine, widely used as an internal standard in quantitative bioanalytical assays.[1] The deuterium labeling enhances its utility in mass spectrometry-based methods by providing a distinct mass shift from the unlabeled parent drug, ensuring accurate quantification in complex biological matrices.[1]

The general specifications for this compound, as compiled from various suppliers, are presented below.

| Property | Specification | Reference |

| IUPAC Name | (E)-2-hydroxy-5-((4-(N-(pyridin-2-yl-d4)sulfamoyl)phenyl)diazenyl) benzoic acid | [1] |

| CAS Number | 1346606-50-5 | [2][3] |

| Molecular Formula | C₁₈H₁₀D₄N₄O₅S | [3] |

| Molecular Weight | 402.42 g/mol | [1] |

| Purity (by HPLC) | >95% | [2] |

| Storage Temperature | 2-8°C | [3] |

Analytical Data and Characterization

The following table summarizes typical analytical data for this compound. These values are representative and may vary between different batches and suppliers.

| Analysis | Typical Result |

| Appearance | Bright-yellow or brownish-yellow fine powder |

| Solubility | Soluble in DMSO (60 mg/mL) |

| ¹H-NMR | Consistent with structure |

| Mass Spectrometry | Consistent with molecular weight |

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of Sulfasalazine utilizing this compound as an internal standard. These methods are based on published research and are provided as a reference for laboratory use.

LC-MS/MS Method for Quantification in Human Placenta[5]

This method describes the simultaneous quantification of Sulfasalazine and its metabolite, Sulfapyridine, in human placental tissue.

-

Sample Preparation:

-

Homogenize placental tissue with a water:methanol (1:1, v/v) mixture.

-

Perform sample extraction using protein precipitation followed by solid-phase extraction.

-

Use this compound and Sulfapyridine-d4 as internal standards.

-

-

Chromatographic Conditions:

-

Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid

-

Flow Rate: 0.450 mL/min

-

Gradient Elution: Employed over a total run time of seven minutes.

-

-

Mass Spectrometry Conditions:

-

Instrument: Shimadzu-8040 mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Monitoring Mode: Multiple reaction monitoring (MRM)

-

-

Validation:

-

The assay was validated over a range of 30-30,000 ng/mL.

-

Inter-day validation showed average accuracies of 101.6% to 112.7% with precisions of 4.4-6.7% for Sulfasalazine.

-

HPLC-UV Method for Stability Testing[6]

This method is suitable for the stability testing of Sulfasalazine in pharmaceutical formulations.

-

Chromatographic Conditions:

-

Column: XTerra® RP18 (4.6 mm × 250 mm; 5 µm)

-

Mobile Phase: Methanol and ammonium acetate buffer (10 mM, pH 7.0) (48:52, v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 360 nm

-

Mode: Isocratic

-

-

Validation:

-

The method was found to be linear (r²=0.99945) in the concentration range of 0.5–50 μg/mL.

-

Precision was reported as %RSD < 2, and accuracy (recovery) was between 94–102%.

-

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical analytical workflow for the quantification of Sulfasalazine using this compound and the NF-κB signaling pathway, which is inhibited by Sulfasalazine.

Caption: Analytical workflow for Sulfasalazine quantification.

Caption: Inhibition of the NF-κB signaling pathway by Sulfasalazine.

References

The Mechanism of Action of Deuterated Sulfasalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis, undergoes a unique metabolic activation pathway, relying on gut microbiota to release its active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. The therapeutic and adverse effects of sulfasalazine are intrinsically linked to the pharmacokinetic profiles of these metabolites. Deuteration, the strategic replacement of hydrogen with deuterium atoms, presents a compelling strategy to modulate drug metabolism, potentially enhancing therapeutic efficacy and improving safety profiles. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of deuterated sulfasalazine, grounded in the established pharmacology of its non-deuterated parent compound and the principles of the kinetic isotope effect. While clinical data on deuterated sulfasalazine is not yet available, this document aims to provide a comprehensive theoretical framework for researchers and drug development professionals.

Introduction to Sulfasalazine and the Rationale for Deuteration

Sulfasalazine is a prodrug designed to deliver its active components to the colon.[1][2] Approximately 90% of an oral dose reaches the colon intact, where gut bacteria cleave the azo bond connecting sulfapyridine and 5-aminosalicylic acid (5-ASA).[1] 5-ASA is the primary therapeutic agent for IBD, exerting a local anti-inflammatory effect in the colon.[2][3] Sulfapyridine is largely absorbed and is believed to be responsible for some of the systemic anti-inflammatory and immunomodulatory effects observed in rheumatoid arthritis, but it is also associated with a significant portion of the drug's adverse effects.[2][3]

The metabolism of sulfapyridine is a critical determinant of its safety profile. It undergoes hepatic metabolism, including hydroxylation and acetylation, with the rate of acetylation being dependent on the patient's N-acetyltransferase 2 (NAT2) genotype ("fast" or "slow" acetylators).[4] Slow acetylators are at a higher risk of dose-dependent adverse effects due to higher circulating levels of sulfapyridine.[4]

Deuteration is a strategic modification in drug design that involves replacing one or more hydrogen atoms with its stable isotope, deuterium.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] By selectively deuterating metabolic "soft spots" on a drug molecule, it is possible to:

-

Decrease the rate of metabolic clearance, leading to a longer half-life and potentially less frequent dosing.[5]

-

Alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1]

-

Increase drug exposure and maintain more consistent plasma concentrations.[6]

For sulfasalazine, deuteration of the sulfapyridine moiety is a rational approach to modulate its metabolism, potentially leading to a more favorable pharmacokinetic and safety profile.

Proposed Mechanism of Action of Deuterated Sulfasalazine

The fundamental mechanism of action of deuterated sulfasalazine is expected to be identical to that of sulfasalazine. The deuteration is not intended to alter the pharmacodynamic properties of the active metabolites but rather to modulate their pharmacokinetic profiles.

Azo Bond Cleavage in the Colon

The initial step in the activation of both sulfasalazine and its deuterated counterpart is the cleavage of the azo bond by bacterial azoreductases in the colon.[7] It is hypothesized that deuteration of the aromatic rings of either sulfapyridine or 5-ASA would not significantly impact this enzymatic process, as it does not directly involve the cleavage of a C-D bond. Therefore, the delivery of the active metabolites to the colon is expected to remain efficient.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drc.bmj.com [drc.bmj.com]

- 4. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK3368715 (CAS 1346606-50-5): A Potent Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK3368715, also known as EPZ019997, a potent and selective, orally active inhibitor of Type I protein arginine methyltransferases (PRMTs). This document consolidates key chemical and biological properties, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of this compound in oncology and other therapeutic areas.

Chemical Properties

GSK3368715 is a small molecule inhibitor with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine | [1] |

| Synonyms | EPZ019997, GSK-3368715 | [1] |

| CAS Number | 1629013-22-4 (free base) | [1] |

| Molecular Formula | C20H38N4O2 | [1] |

| Molecular Weight | 366.55 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | DMSO: 81 mg/mL (170.19 mM) | [2] |

Biological Activity and Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[3] These enzymes catalyze the transfer of methyl groups to arginine residues on substrate proteins, forming asymmetric dimethylarginine (ADMA). Dysregulation of Type I PRMTs is implicated in various cancers, making them attractive therapeutic targets.

The inhibitory activity of GSK3368715 against a panel of PRMTs is summarized below:

Table 2.1: Inhibitory Activity (IC50) of GSK3368715 against Type I PRMTs

| Target | IC50 (nM) | Reference |

| PRMT1 | 3.1 | [3] |

| PRMT3 | 48 | [3] |

| PRMT4 (CARM1) | 1148 | [3] |

| PRMT6 | 5.7 | [3] |

| PRMT8 | 1.7 | [3] |

Table 2.2: Apparent Inhibition Constant (Kiapp) of GSK3368715

| Target | Kiapp (nM) | Reference |

| PRMT1 | 1.5 - 81 | [2][4] |

| PRMT3 | 1.5 - 81 | [2][4] |

| PRMT4 (CARM1) | 1.5 - 81 | [2][4] |

| PRMT6 | 1.5 - 81 | [2][4] |

| PRMT8 | 1.5 - 81 | [2][4] |

GSK3368715 has demonstrated broad anti-proliferative activity across a range of cancer cell lines.[3] A notable aspect of its mechanism is the synergistic anti-tumor effect when combined with PRMT5 inhibitors, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Signaling Pathway

The following diagram illustrates the mechanism of action of GSK3368715 in inhibiting Type I PRMTs and its downstream effects.

Caption: Mechanism of GSK3368715 as a Type I PRMT inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of GSK3368715.

Biochemical Assay: In Vitro PRMT1 Inhibition

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of GSK3368715 against PRMT1.

Materials:

-

Recombinant human PRMT1

-

S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)

-

Histone H4 peptide (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

GSK3368715 stock solution (in DMSO)

-

Scintillation cocktail

-

Filter plates and harvester

Procedure:

-

Prepare serial dilutions of GSK3368715 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted GSK3368715 or DMSO (vehicle control).

-

Add the PRMT1 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the histone H4 peptide and [3H]-SAM.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.

Cell-Based Assay: In-Cell Western for Target Engagement

This protocol details an In-Cell Western assay to measure the inhibition of arginine methylation in cells treated with GSK3368715.

Materials:

-

Cancer cell line of interest (e.g., RKO)

-

96-well or 384-well plates

-

Complete cell culture medium

-

GSK3368715 stock solution (in DMSO)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies (e.g., anti-ADMA and a loading control like anti-tubulin)

-

Fluorescently labeled secondary antibodies

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK3368715 or DMSO (vehicle control) for the desired time (e.g., 72 hours).

-

Fix the cells with 4% formaldehyde for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with primary antibodies (anti-ADMA and loading control) overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells and allow them to dry.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity and normalize the ADMA signal to the loading control.

In Vivo Study: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of GSK3368715.

Materials:

-

Immunocompromised mice (e.g., NMRI nude mice)

-

Cancer cell line (e.g., BxPC-3)

-

Complete cell culture medium

-

Matrigel (optional)

-

GSK3368715 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the cancer cells to the logarithmic growth phase.

-

Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer GSK3368715 or vehicle control orally once daily at the desired dose levels (e.g., 150 mg/kg, 300 mg/kg).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Experimental Workflow Visualization

The following diagram provides a logical workflow for assessing the anti-proliferative activity of GSK3368715 in a cancer cell line.

Caption: A typical workflow for determining the gIC50 of GSK3368715.

Conclusion

GSK3368715 is a potent and selective Type I PRMT inhibitor with demonstrated anti-tumor activity in preclinical models. This technical guide provides essential information and detailed protocols to facilitate further research into its therapeutic potential. The provided methodologies for biochemical, cell-based, and in vivo studies offer a framework for a comprehensive evaluation of this and similar compounds. The visual diagrams of the signaling pathway and experimental workflows aim to enhance the understanding of its mechanism and practical application in a research setting.

References

- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 3. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 4. pubcompare.ai [pubcompare.ai]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations of using deuterated internal standards—a technique widely regarded as the gold standard for robust and reliable bioanalysis by liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Why Internal Standards are Essential

Quantitative analysis of analytes in complex biological matrices, such as plasma, urine, or tissue homogenates, is fraught with potential for variability. Ion suppression or enhancement in the mass spectrometer source, inconsistencies in sample preparation and extraction, and instrument drift can all contribute to inaccurate and imprecise results.[1][2]

Internal standards (IS) are compounds added at a known concentration to every sample, calibrator, and quality control (QC) sample before sample processing.[2] By subjecting the IS to the same experimental conditions as the analyte of interest, it can compensate for variations throughout the analytical workflow. The final analyte concentration is determined by the ratio of the analyte's response to the internal standard's response, thereby normalizing for experimental variability.[2]

Deuterated Internal Standards: The Ideal Choice

The ideal internal standard should be chemically and physically identical to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[3] This is where stable isotope-labeled (SIL) internal standards, particularly deuterated standards, excel. Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3]

This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they co-elute chromatographically and experience the same degree of matrix effects.[1] This co-elution is a critical factor, as it ensures that both the analyte and the internal standard are subjected to the same matrix components at the same time in the ion source, leading to more effective compensation for ion suppression or enhancement.[1] Other stable isotopes like ¹³C and ¹⁵N can also be used and are less prone to certain issues like isotopic exchange, but deuterium labeling is often more cost-effective.[4]

Quantitative Data Presentation: The Performance Advantage

The superiority of deuterated internal standards over other types, such as structural analogs (compounds with similar but not identical structures), is evident in the improved precision and accuracy of analytical methods.

Table 1: Comparison of Precision (CV%) for Assays Using Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Concentration (ng/mL) | Precision (CV%) | Reference |

| Sirolimus | Deuterated (SIR-d₃) | Low QC | 2.7 - 5.7 | [5] |

| Analog (DMR) | Low QC | 7.6 - 9.7 | [5] | |

| Tacrolimus | Deuterated (TAC-¹³C,D₂) | Low QC (1.5) | <3.09 | [6] |

| Analog (Ascomycin) | Low QC (1.5) | <3.63 | [6] | |

| Everolimus | Deuterated (Everolimus-d₄) | Not Specified | 4.3 - 7.2 | [2] |

| Analog (32-desmethoxyrapamycin) | Not Specified | 4.3 - 7.2 | [2] |

Table 2: Comparison of Accuracy (% Bias) for Assays Using Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Reference |

| Tacrolimus | Deuterated (TAC-¹³C,D₂) | Low QC (1.5) | 99.55 - 100.63 | [6] |

| Analog (Ascomycin) | Low QC (1.5) | 97.35 - 101.71 | [6] | |

| Everolimus | Deuterated (Everolimus-d₄) | Not Specified | 98.3 - 108.1 | [2] |

| Analog (32-desmethoxyrapamycin) | Not Specified | 98.3 - 108.1 | [2] |

Experimental Protocols: A Generalized Workflow

The following protocol outlines the key steps for a typical quantitative bioanalytical workflow using a deuterated internal standard with LC-MS.

Reagents and Materials

-

Blank biological matrix (e.g., human plasma, rat urine)

-

Analyte reference standard

-

Deuterated internal standard

-

Solvents for extraction (e.g., acetonitrile, methyl tert-butyl ether)

-

Reconstitution solvent (compatible with LC mobile phase)

-

LC-MS/MS system with appropriate column

Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the internal standard at a fixed concentration.

Preparation of Calibration Standards and Quality Control Samples

-

Spike a known volume of the blank biological matrix with the analyte working solutions to create a series of calibration standards (typically 6-8 non-zero levels) covering the expected concentration range.

-

Independently prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte working solutions.

Sample Preparation (Protein Precipitation Example)

-

Aliquot a fixed volume of each sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.

-

Add a precise volume of the internal standard working solution to each tube.

-

Vortex mix to ensure homogeneity.

-

Add a protein precipitation solvent (e.g., acetonitrile, typically at a 3:1 or 4:1 ratio to the sample volume).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume of reconstitution solvent.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Develop a chromatographic method that provides good separation of the analyte from matrix components. The deuterated internal standard should co-elute with the analyte.

-

Optimize mass spectrometric parameters (e.g., precursor and product ions, collision energy, cone voltage) for both the analyte and the internal standard using tuning solutions.

-

Set up the injection sequence, including blanks, calibration standards, QCs, and unknown samples.

Data Processing and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

General Bioanalytical Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalysis study utilizing a deuterated internal standard.

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Drug Metabolism and Pharmacokinetics (DMPK) Study Workflow

Deuterated internal standards are critical in Drug Metabolism and Pharmacokinetics (DMPK) studies to accurately quantify the parent drug and its metabolites.[7] The following diagram illustrates a simplified DMPK workflow.

Caption: A simplified workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study.

Critical Considerations and Potential Pitfalls

While deuterated internal standards are the preferred choice, their use is not without potential challenges.

-

Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

-

Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH, -SH). This can compromise the integrity of the internal standard.

-

Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, known as the chromatographic isotope effect. While usually negligible, in high-resolution chromatography, this can lead to partial separation of the analyte and the internal standard, potentially compromising the accuracy of matrix effect correction.[3]

-

Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[2]

Conclusion

Deuterated internal standards represent a powerful tool for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte of interest makes them exceptionally effective at compensating for the inherent variability of LC-MS analysis in complex biological matrices. By understanding the core principles, adhering to rigorous experimental protocols, and being mindful of the potential pitfalls, researchers and drug development professionals can leverage the power of deuterated internal standards to generate reliable and defensible data, ultimately accelerating the development of new and effective therapies.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. texilajournal.com [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

Methodological & Application

Application of Sulfasalazine-d4 as an Internal Standard in LC-MS for Accurate Quantification of Sulfasalazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfasalazine-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of sulfasalazine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in bioanalytical studies.

Introduction

Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for potential analytical errors.

Principle

The principle of using this compound as an internal standard lies in its chemical and physical similarity to sulfasalazine. Being a deuterated analog, it has a slightly higher molecular weight but exhibits nearly identical chromatographic behavior and ionization efficiency in the mass spectrometer. A known amount of this compound is spiked into all samples, calibrators, and quality control samples. The ratio of the peak area of sulfasalazine to the peak area of this compound is then used to construct a calibration curve and determine the concentration of sulfasalazine in unknown samples. This ratiometric measurement corrects for variations that can occur during sample processing and analysis.

Experimental Protocols

A robust LC-MS/MS method for the simultaneous quantitation of sulfasalazine in biological matrices has been developed and validated.[1][2][3] The following protocols are based on established methodologies.

Materials and Reagents

-

Sulfasalazine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

-

A liquid chromatography system capable of gradient elution.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

An analytical column, such as an Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample clean-up.

-

To 100 µL of human plasma, add a known concentration of this compound working solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the plasma sample (pre-treated with an appropriate buffer and spiked with this compound) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a strong solvent.

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

A combination of protein precipitation and solid-phase extraction has also been successfully used for sample extraction from more complex matrices like placental tissue homogenates.[1][2][3]

LC-MS/MS Method

-

Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[2][3]

-

Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid[2][3]

-

Gradient Elution: A gradient elution is employed over a total run time of approximately seven minutes.[2][3]

-

Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[2][3]

Data Analysis

Quantification is performed by calculating the peak area ratio of sulfasalazine to this compound. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of sulfasalazine in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of sulfasalazine using this compound as an internal standard.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 30 - 30,000 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL[2][3] |

Table 2: Inter-day Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Low | 90 | 4.4 - 6.7 | 101.6 - 112.7 |

| Medium | 15,000 | 4.4 - 6.7 | 101.6 - 112.7 |

| High | 24,000 | 4.4 - 6.7 | 101.6 - 112.7 |

Data adapted from a study on sulfasalazine quantitation in human placenta.[2][3]

Table 3: Matrix Effect Assessment

| Analyte | Matrix Effect |

| Sulfasalazine | No significant matrix effects were observed.[2][3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of sulfasalazine.

Sulfasalazine Metabolism and Action Pathway

Caption: Simplified metabolism and anti-inflammatory action of sulfasalazine.

References

Quantitative Analysis of Sulfasalazine in Biological Matrices Using LC-MS/MS with Sulfasalazine-d4 as an Internal Standard

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Accurate quantification of sulfasalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of sulfasalazine, utilizing its deuterated analog, Sulfasalazine-d4, as an internal standard to ensure high accuracy and precision.

Principle

This method employs reversed-phase liquid chromatography for the separation of sulfasalazine and its internal standard, this compound, from biological matrix components. The separated analytes are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard compensates for potential variations in sample preparation and instrument response, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

Sulfasalazine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Reagent grade water for tissue homogenization

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent[1]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfasalazine and this compound in a suitable solvent (e.g., methanol) to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the sulfasalazine primary stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 acetonitrile:water to achieve a final concentration appropriate for spiking in all samples.

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation for plasma samples and a combined Protein Precipitation and Solid Phase Extraction for tissue samples.

Protocol 1: Protein Precipitation (for Plasma Samples) [2]

-

To 100 µL of plasma sample, add the internal standard working solution.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) at a ratio of 3:1 (v/v) to the plasma sample.

-